An In-depth Technical Guide on the Chemical Properties of N-Nordextromethorphan Hydrochloride
An In-depth Technical Guide on the Chemical Properties of N-Nordextromethorphan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N-Nordextromethorphan Hydrochloride. The information is presented to support research, development, and quality control activities involving this compound. Data is summarized for clarity, and generalized experimental protocols are provided for context.
Core Chemical Properties
N-Nordextromethorphan, also known as (+)-3-Methoxymorphinan, is the N-demethylated metabolite of dextromethorphan.[1][2] It is a synthetic analog of codeine and acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] The hydrochloride salt form is frequently used in research and pharmaceutical development.
The following table summarizes the key chemical and physical properties of N-Nordextromethorphan and its hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | (9a,13a,14a)-3-Methoxymorphinan hydrochloride | [4] |
| Synonyms | Dextromethorphan EP Impurity A, (+)-3-Methoxymorphinan HCl | [5][6] |
| CAS Number | 1087-69-0 (for Hydrochloride) | [4][5] |
| 1531-23-3 (for Free Base) | [5][7] | |
| Molecular Formula | C₁₇H₂₃NO · HCl | [4][5] |
| Molecular Weight | 293.83 g/mol | [4][5] |
| Melting Point | 253 °C (for Free Base) | [6][7] |
| Boiling Point | 140-145 °C at 0.05 Torr (for Free Base) | [6][7] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted, for Free Base) | [6][7] |
| pKa | 10.28 ± 0.20 (Predicted, for Free Base) | [6][7] |
| Solubility | Data not readily available in cited sources. Generally, hydrochloride salts of amines exhibit increased aqueous solubility compared to the free base. | [6][7] |
Experimental Protocols
Detailed experimental protocols for the determination of the specific chemical properties of N-Nordextromethorphan Hydrochloride are not publicly available. However, this section outlines standard methodologies that are widely applied in the pharmaceutical industry for such characterizations.
The melting point is a critical parameter for the identification and purity assessment of a crystalline solid.
Methodology:
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Sample Preparation: A small quantity of finely powdered, dry N-Nordextromethorphan Hydrochloride is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a calibrated thermometer or digital temperature sensor.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (liquefaction) are recorded as the melting range.
-
Replicates: The measurement is typically performed in triplicate to ensure accuracy and precision.
Caption: A standard workflow for determining the melting point of a solid compound.
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
System Preparation: An excess amount of N-Nordextromethorphan Hydrochloride is added to a known volume of a specific aqueous medium (e.g., purified water, saline phosphate buffer) in a sealed flask.[8]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
N-Nordextromethorphan is synthesized via the N-demethylation of its parent compound, dextromethorphan. This is a crucial step in preparing intermediates for other opioid antagonists.[9][10]
Methodology:
-
N-Oxidation: Dextromethorphan freebase is dissolved in a suitable solvent (e.g., chloroform) and reacted with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the dextromethorphan N-oxide intermediate.[9][11]
-
Reductive N-Demethylation: The resulting N-oxide is then subjected to reductive cleavage. One reported method involves using a ferrous porphyrin catalyst, such as tetrasodium 5,10,15,20-tetra(4-sulfophenyl)porphyrinatoiron(II) [Fe(II)-TPPS], in a buffered solution to yield N-nordextromethorphan.[9]
-
Purification and Salt Formation: The crude product is purified, typically through crystallization. To obtain the hydrochloride salt, the purified free base is dissolved in a solvent like 2-propanol and treated with hydrochloric acid until the solution is acidic, inducing the precipitation of N-Nordextromethorphan Hydrochloride.[12]
Signaling and Metabolic Pathways
N-Nordextromethorphan is a primary metabolite of Dextromethorphan. This metabolic conversion is primarily mediated by cytochrome P450 enzymes in the liver.
-
O-demethylation: The major metabolic pathway for dextromethorphan in humans is O-demethylation at the 3-methoxy position, catalyzed by CYP2D6, to form dextrorphan (DR).[2]
-
N-demethylation: A secondary pathway is N-demethylation, which produces N-Nordextromethorphan (also referred to as 3-methoxymorphinan or 3MM).[2] This process can also be catalyzed by other CYP isoforms.
Caption: Primary metabolic pathways of Dextromethorphan in the liver.
N-Nordextromethorphan functions as a non-competitive antagonist at the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory function.[3]
Logical Relationship:
-
Glutamate Binding: The NMDA receptor is activated by the binding of the neurotransmitter glutamate.
-
Channel Blockade: N-Nordextromethorphan binds to a site within the receptor's ion channel (likely the PCP binding site), physically obstructing the flow of ions (such as Ca²⁺) even when glutamate is bound.
-
Inhibition of Signal: This blockade prevents the downstream signaling cascade that would normally be initiated by receptor activation, thereby reducing neuronal excitability.
Caption: Logical flow of N-Nordextromethorphan's antagonistic action at the NMDA receptor.
References
- 1. Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 1531-23-3,N-Nordextromethorphan | lookchem [lookchem.com]
- 4. N-Nordextromethorphan Hydrochloride | LGC Standards [lgcstandards.com]
- 5. N-Nordextromethorphan Hydrochloride | LGC Standards [lgcstandards.com]
- 6. N-Nordextromethorphan CAS#: 1531-23-3 [amp.chemicalbook.com]
- 7. N-Nordextromethorphan CAS#: 1531-23-3 [m.chemicalbook.com]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vapourtec.com [vapourtec.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. CA2067200C - Total synthesis of northebaine, normorphine, noroxymorphone enantiomers and derivatives via n-nor intermediates - Google Patents [patents.google.com]
